![molecular formula C24H25NO3 B12561898 N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine CAS No. 184159-43-1](/img/structure/B12561898.png)
N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine is an organic compound characterized by its complex molecular structure, which includes multiple aromatic rings and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form an intermediate compound. This intermediate is then methylated and oximated using hydroxylamine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Wirkmechanismus
The mechanism of action of N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In materials science, its unique structure allows it to facilitate charge transport in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: This compound has similar structural features and is used in similar applications, such as hole-transporting materials for solar cells.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share the methoxyphenyl groups and are studied for their antioxidant and antimicrobial properties.
Uniqueness
N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in advanced materials and biological systems highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
184159-43-1 |
|---|---|
Molekularformel |
C24H25NO3 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl]methanimine |
InChI |
InChI=1S/C24H25NO3/c1-25-17-18-28-24(19-7-5-4-6-8-19,20-9-13-22(26-2)14-10-20)21-11-15-23(27-3)16-12-21/h4-16H,1,17-18H2,2-3H3 |
InChI-Schlüssel |
SMGYLYWHGJQITF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCN=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)

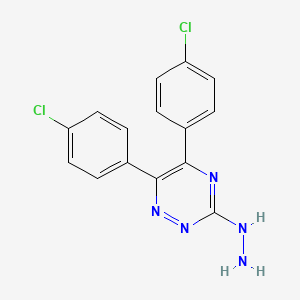
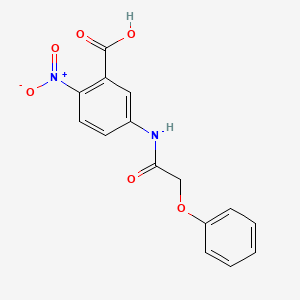
methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
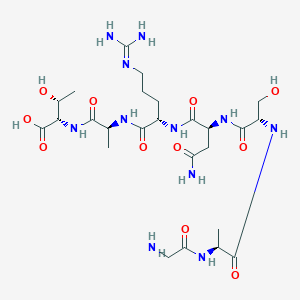
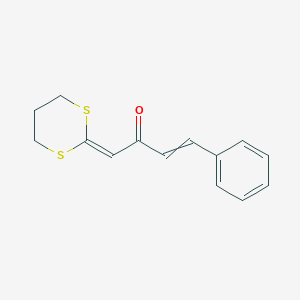
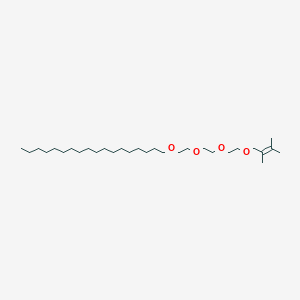
![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)

